![molecular formula C14H17N5S B5644601 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5644601.png)

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives, like the compound , typically involves multicomponent reactions utilizing hybrid catalysts. These catalysts can range from organocatalysts, metal catalysts, to nanocatalysts, under green or solvent-free conditions. The synthesis pathway aims at constructing the pyrimidine core, which is crucial for its biological and chemical properties. For example, the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the complex methodology used in developing these compounds, which could be analogous to the synthesis of the given compound (Parmar, Vala, & Patel, 2023).

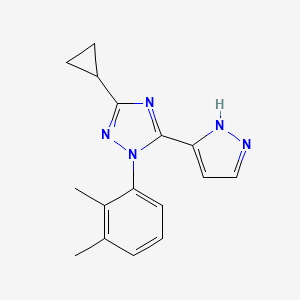

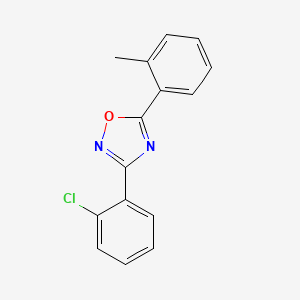

Molecular Structure Analysis

The molecular structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is characterized by the presence of a pyrazole and a pyrimidine ring. These structures are known for their wide range of pharmacological activities and their utility in the synthesis of heterocyclic compounds. The pyrimidine ring, being a heterocyclic aromatic organic compound, shows a vast range of biological activities, while the pyrazole core is central to compounds with significant agrochemical and pharmaceutical activities (Arunachalam, 2017).

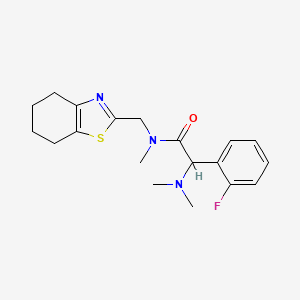

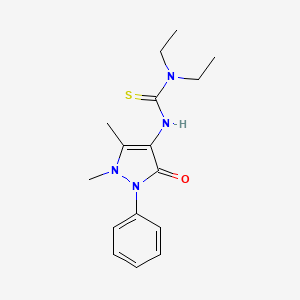

Chemical Reactions and Properties

The compound's chemical reactions can be influenced by its pyrazole and pyrimidine moieties, which offer versatile substrates for generating a wide variety of heterocyclic compounds. These moieties enable the compound to undergo various chemical reactions, contributing to its biological and chemical properties. For instance, enaminone derivatives, which share structural similarities with the given compound, are foundational units in synthesizing bioactive heterocyclic compounds, including reactions with nitrogen-based nucleophiles to generate bioactive azoles and azines (Farghaly et al., 2023).

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5S/c1-8-5-11(19(4)18-8)6-15-13-12-9(2)10(3)20-14(12)17-7-16-13/h5,7H,6H2,1-4H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERKDCJGBGYQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CNC2=C3C(=C(SC3=NC=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5644523.png)

![N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5644531.png)

![isobutyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B5644543.png)

![1-(3-methylbutyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5644546.png)

![(3R*,4S*)-1-[4-(1H-imidazol-1-yl)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5644571.png)

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5644579.png)

![9-{[2-(methoxymethyl)-1-pyrrolidinyl]sulfonyl}-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644604.png)

![N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide](/img/structure/B5644613.png)

![3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5644614.png)

![4-bromo-1-[3-(3,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644618.png)